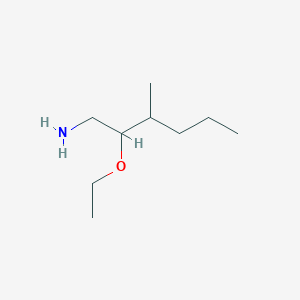

2-Ethoxy-3-methylhexan-1-amine

Description

Significance of Branched Alkyl Amines and Ethers in Contemporary Synthetic Chemistry

Branched alkyl amines are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govacs.org Their three-dimensional structure can significantly influence the binding affinity of a molecule to its biological target, as well as modulate key physicochemical properties such as solubility and bioavailability. chemrxiv.org The development of efficient and modular methods for the synthesis of α-branched alkylamines remains a significant challenge in modern chemical synthesis. nih.govacs.orgchemrxiv.org

Historical Development and Academic Research Trends of Ethoxy- and Amine-Functionalized Aliphatic Compounds

The study of aliphatic compounds—hydrocarbons that are not aromatic—forms the bedrock of organic chemistry. wikipedia.org The introduction of functional groups, such as amines and ethers, into aliphatic chains dramatically alters their chemical reactivity and physical properties. solubilityofthings.com Historically, the synthesis of such functionalized compounds has evolved significantly. Early methods often involved multi-step processes, but contemporary research focuses on developing more direct and efficient synthetic routes.

The functionalization of polymers with aliphatic amines, for instance, has been a subject of study since the mid-20th century. wiley-vch.de In recent years, research trends have shifted towards green synthesis methods for ethers to minimize hazardous waste and improve energy efficiency. labinsights.nl There is also a growing interest in amine functionalization of porous materials for applications like carbon dioxide capture. researchgate.netrsc.org Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of aliphatic primary amines from inexpensive feedstocks. researchgate.net

Rationale for In-depth Investigation of 2-Ethoxy-3-methylhexan-1-amine

The specific compound, this compound, while not extensively studied, presents a compelling case for investigation. Its structure combines a primary amine, a chiral center, a branched alkyl group, and an ether linkage. This unique combination suggests potential applications as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical or material science applications. The branching at the 3-position and the ethoxy group at the 2-position could impart specific conformational constraints and stereochemical properties, which are highly sought after in drug design and asymmetric catalysis. The primary amine group also serves as a versatile handle for further chemical modifications.

Overview of Research Objectives and Methodological Approaches for this compound

Given the lack of specific research on this compound, a foundational investigation would be necessary.

Proposed Research Objectives:

Synthesis and Characterization: Develop and optimize a stereoselective synthesis for this compound. Full characterization of the compound using techniques such as NMR, IR spectroscopy, and mass spectrometry would be essential.

Physicochemical Properties: Determine key physical and chemical properties. This would include measuring its boiling point, melting point, solubility in various solvents, and pKa value.

Reactivity Studies: Investigate the reactivity of the primary amine and the ether group. This could involve derivatization reactions, attempts at polymerization, and testing its utility as a ligand in catalysis.

Computational Modeling: Perform computational studies to understand its conformational preferences, electronic properties, and potential interactions with biological targets.

Potential Methodological Approaches:

Synthesis: A potential synthetic route could involve the reductive amination of a corresponding ethoxy-ketone or a multi-component reaction strategy. acs.orgchemrxiv.org

Analysis: Analytical methods for aliphatic amines often involve derivatization followed by high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.netpsu.edursc.org These techniques could be adapted for the analysis of this compound.

Chemical and Physical Data

The following tables summarize the known and predicted properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1480379-42-7 |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

Data sourced from commercial supplier information. chemscene.comfluorochem.co.uk

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 35.25 Ų |

| logP (Octanol-Water Partition Coefficient) | 1.7864 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Data sourced from computational chemistry data provided by chemical suppliers. chemscene.com

Table 3: Research and Safety Information

| Category | Information |

|---|---|

| Research Use | For research and development purposes only. fluorochem.co.uk |

| Purity | Typically available at ≥98%. chemscene.com |

| Physical State | No data available. fluorochem.co.uk |

Information is based on publicly available safety data sheets and supplier information. fluorochem.co.uk

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

2-ethoxy-3-methylhexan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-4-6-8(3)9(7-10)11-5-2/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

ITSXJFQCZGMIDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CN)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Stereoselective Transformations of 2 Ethoxy 3 Methylhexan 1 Amine

Advanced Synthetic Routes to 2-Ethoxy-3-methylhexan-1-amine

The construction of this compound requires careful consideration of bond formation and stereochemical control. Advanced synthetic routes would likely focus on the convergent assembly of key fragments to maximize efficiency and yield.

Development of Novel Alkylation and Hydrogenolysis Pathways for Ethoxy-Amine Formation

A plausible synthetic strategy for the formation of the ethoxy-amine core of this compound involves a multi-step sequence commencing with the appropriate starting materials. One conceptual pathway could begin with the alkylation of a protected amino alcohol, followed by deprotection and subsequent functional group manipulations.

The initial step could involve the Williamson ether synthesis, where a suitable protected 1-amino-3-methylhexan-2-ol (B13601314) is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of protecting group for the amine is crucial to prevent side reactions, such as over-alkylation. wikipedia.orgmasterorganicchemistry.com Following the formation of the ether linkage, the protecting group would be removed to yield the target primary amine.

Alternatively, a reductive amination approach could be employed. This would involve the reaction of 2-ethoxy-3-methylhexanal with ammonia, followed by reduction of the resulting imine. libretexts.org The aldehyde precursor could be synthesized from 3-methylhexan-1,2-diol through a sequence of selective protection, etherification, and oxidation.

A key challenge in these pathways is ensuring high selectivity and yield. The following table illustrates a hypothetical comparison of these two approaches, based on general principles of organic synthesis.

| Parameter | Alkylation/Hydrogenolysis Pathway | Reductive Amination Pathway |

| Starting Materials | Protected 1-amino-3-methylhexan-2-ol, Ethylating Agent | 2-Ethoxy-3-methylhexanal, Ammonia, Reducing Agent |

| Key Steps | Etherification, Deprotection | Imine formation, Reduction |

| Potential Advantages | Potentially better stereocontrol if starting from a chiral amino alcohol. | Convergent synthesis. |

| Potential Disadvantages | Requires protection/deprotection steps, which can lower overall yield. | Potential for over-reduction or side reactions. |

This table presents a hypothetical comparison for illustrative purposes.

Investigations into Stereoselective Synthesis for Enantiomeric Purity

Achieving high enantiomeric purity is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. For this compound, which contains two chiral centers, controlling the stereochemistry at both C2 and C3 is paramount.

Several strategies can be envisioned for the stereoselective synthesis of this molecule. One approach is to start from a chiral precursor, a method known as the "chiral pool" approach. For instance, a stereochemically defined amino acid could be elaborated into the target molecule. acs.orgnih.gov

Asymmetric catalysis offers another powerful tool. For example, an asymmetric aminohydroxylation of a suitable alkene precursor, (E)-3-methylhex-1-ene, could establish the stereochemistry of the amino and hydroxyl groups in a single step. Subsequent etherification would then yield the desired product. Similarly, a stereoselective reduction of a corresponding α-amino ketone could be employed. rsc.orgacs.org

The diastereoselectivity of the synthesis would also need to be carefully controlled. The relative stereochemistry between the C2 ethoxy group and the C3 methyl group can significantly influence the molecule's properties. The choice of reagents and reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer. nih.gov

Utility of Organoborane-Mediated Amination Reactions

Organoborane chemistry provides a versatile platform for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, organoborane-mediated amination could offer a regioselective and stereocontrolled route.

One potential application involves the hydroboration of an appropriate enol ether, followed by amination. For instance, the hydroboration of 1-ethoxy-3-methylhex-1-ene with a chiral borane (B79455) reagent, followed by treatment with an aminating agent such as chloramine (B81541) or a hydroxylamine (B1172632) derivative, could directly install the amino group with stereocontrol. cardiff.ac.uk

Alternatively, the ring-opening of a suitably substituted epoxide with an amine, catalyzed by a borinic acid, could be a viable strategy. scholaris.ca Starting with a stereodefined epoxide, such as (2R,3S)-2-ethyl-3-(3-methylpentyl)oxirane, reaction with a nitrogen nucleophile in the presence of a borinic acid catalyst could lead to the regioselective formation of the desired 1,2-amino alcohol precursor. scholaris.ca

Exploration of Functional Group Tolerance in Reaction Design

The presence of both an amine and an ether functional group in this compound necessitates careful consideration of functional group tolerance in any synthetic design. The amine group is nucleophilic and basic, while the ether linkage is generally stable but can be cleaved under strongly acidic conditions.

Catalytic systems employed in the synthesis must be compatible with both functionalities. For instance, in cross-coupling reactions to build the carbon skeleton, the catalyst should not be poisoned by the amine. Similarly, during transformations of other parts of the molecule, the ether bond must remain intact. semanticscholar.orgnih.govacs.org The development of robust catalytic systems with high functional group tolerance is an active area of research and would be crucial for an efficient synthesis of this molecule. researchgate.netresearchgate.net

The following table summarizes the compatibility of the key functional groups in this compound with common reaction conditions.

| Functional Group | Compatible Conditions | Incompatible Conditions |

| Primary Amine | Mildly basic, reducing conditions, many catalytic reactions. | Strongly acidic conditions (protonation), harsh oxidizing conditions. |

| Ether | Most basic, reducing, and mildly acidic conditions. | Strong Lewis acids, strong protic acids (e.g., HBr, HI). |

This table provides a general overview for illustrative purposes.

Elucidation of Reaction Mechanisms and Catalytic Processes Involving this compound

Understanding the reaction mechanisms and catalytic processes involving this compound is essential for optimizing its synthesis and exploring its potential applications.

Studies on Amine Functional Group Transformations (e.g., Alkylation, Acylation)

The primary amine functionality in this compound is a key site for further chemical transformations. Alkylation and acylation are fundamental reactions of primary amines that can be used to introduce a wide variety of substituents.

Alkylation: The alkylation of this compound with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgchemguide.co.ukchinesechemsoc.org However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. masterorganicchemistry.com To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled and often preferred method. libretexts.org

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides would readily form the corresponding amides. This reaction is typically high-yielding and chemoselective for the amine group, even in the presence of the ether linkage. nih.govresearchgate.netgoogle.com The resulting amides can serve as valuable intermediates for further synthetic manipulations or as final products with distinct properties.

The following table outlines the expected products from the alkylation and acylation of this compound with representative reagents.

| Reaction | Reagent | Expected Product |

| Alkylation | Methyl Iodide (excess) | N,N,N-Trimethyl-2-ethoxy-3-methylhexan-1-aminium iodide |

| Reductive Amination | Acetaldehyde, NaBH3CN | N-Ethyl-2-ethoxy-3-methylhexan-1-amine |

| Acylation | Acetyl Chloride | N-(2-Ethoxy-3-methylhexan-1-yl)acetamide |

This table illustrates potential transformations for educational purposes.

Reactivity of the Ether Linkage and Strategic Modifications

The ether linkage in this compound is generally stable under many reaction conditions, making it a robust functional group. However, it can be strategically cleaved or modified under specific, often harsh, conditions. The most common method for ether cleavage involves treatment with strong acids, typically hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI).

Alkoxy radicals, which can be generated from alcohols, are known to undergo highly regioselective δ-C–H bond abstraction (1,5-HAT) via a six-membered ring transition state. nih.gov While this compound is not a tertiary alcohol, related radical-based methodologies could potentially be adapted for C-H functionalization at positions dictated by the ether oxygen.

Strategic modifications that stop short of complete cleavage are less common but could involve reactions at the carbon atoms adjacent to the ether oxygen. The functionalization of sp³ C-H bonds is a rapidly developing area of organic synthesis, and various methods using transition metal catalysts or photoredox catalysis could potentially be applied to selectively introduce new functional groups into the alkyl chain of the molecule. acs.orgthieme-connect.comnih.govresearchgate.netrsc.org

Derivatization and Functionalization Studies of this compound

Synthesis and Characterization of Novel Structural Analogues and Conjugates

The primary amine group in this compound is the most reactive site for derivatization. A wide variety of reagents can be used to modify this group, leading to the synthesis of novel structural analogues and conjugates. Derivatization is a common strategy to enhance the analytical detection of aliphatic amines or to build more complex molecules. researchgate.netnih.govnih.gov

Common derivatizing agents for primary amines include:

Acylating agents: Acid chlorides, anhydrides, and activated esters react readily with the primary amine to form amides.

Fluorescent labeling agents: Reagents like dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are used to introduce a chromophore or fluorophore, facilitating detection in chromatographic methods. rsc.org

Aldehydes and ketones: These react with the primary amine to form imines (Schiff bases), which can be further reduced to secondary amines.

The synthesis of conjugates could involve linking the amine to other molecules, such as peptides, carbohydrates, or synthetic polymers, through the formation of an amide or other stable linkage. The specific conditions for these reactions would need to be optimized to avoid side reactions, particularly if the conjugating partner has other reactive functional groups.

The following table summarizes some common derivatization reactions for primary amines that would be applicable to this compound.

| Derivatizing Agent | Functional Group Formed | Purpose of Derivatization |

| Acetyl Chloride | Amide | Introduction of an acetyl group, altering polarity. |

| Dansyl Chloride | Sulfonamide | Fluorescent labeling for detection. |

| Benzaldehyde | Imine (Schiff Base) | Intermediate for synthesis of secondary amines. |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate (B1207046) | Protection of the amine group; fluorescent labeling. |

| o-Phthalaldehyde (OPA) | Isoindole derivative | Fluorescent labeling for HPLC analysis. nih.gov |

Exploration of Chemoselectivity in Multi-functionalized Systems

The presence of both an ether and a primary amine in this compound raises questions of chemoselectivity in reactions where both groups could potentially react. The amine group is generally more nucleophilic than the ether oxygen. acs.org Consequently, in reactions with electrophiles, the amine will typically react preferentially.

For example, in an acylation reaction using an acyl chloride, the amine will form an amide, while the ether linkage will remain intact under standard conditions. This inherent difference in reactivity allows for the selective functionalization of the amine group without the need for protecting the ether.

However, achieving selectivity for the ether in the presence of the amine is more challenging. It would likely require protection of the amine group, for instance, by converting it to a carbamate or an amide. Once the amine is protected, the ether linkage could be targeted for cleavage under strongly acidic conditions, as described previously.

In systems containing both an amine and a hydroxyl group (a close analogue to the ether), chemoselective O-acylation in the presence of the more nucleophilic amine has been achieved using metal catalysis. acs.org For instance, Cu(II) can coordinate to both the amine and the alcohol, leading to deprotonation of the alcohol to a more nucleophilic alkoxide, which then preferentially attacks an acylating agent. acs.org Similar strategies could potentially be explored for reactions involving the C-H bonds adjacent to the ether oxygen in this compound, using directing group strategies to achieve site-selective functionalization. researchgate.netrsc.org

The table below outlines the expected chemoselective outcomes for reactions with this compound.

| Reagent/Condition | Reactive Site | Product Type | Rationale |

| Acyl Chloride (mild conditions) | Amine | Amide | Amine is a stronger nucleophile than the ether. |

| Strong Acid (e.g., HBr, heat) | Ether (and Amine protonation) | Alcohol and Alkyl Halide | Ether cleavage under harsh acidic conditions. |

| Alkyl Halide | Amine | Secondary/Tertiary Amine/Quaternary Ammonium Salt | N-alkylation is a standard reaction of primary amines. |

| Protecting Group (e.g., Boc₂O) | Amine | Carbamate | Selective protection of the amine for subsequent reactions elsewhere. |

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 3 Methylhexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 2-Ethoxy-3-methylhexan-1-amine, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals, offering deep insight into the molecule's connectivity and stereochemistry.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Multi-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds within a molecule. science.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, cross-peaks would confirm the connectivity of the aliphatic chain, for instance, showing correlations between the protons on C1 and C2, C2 and C3, and so on, up to the terminal methyl group (C6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, allowing for the direct mapping of the protonated carbon skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons and carbons of the molecule.

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | ~2.75 | dd | 13.5, 3.5 | ~45.0 |

| ~2.60 | dd | 13.5, 8.0 | ||

| 2 | ~3.30 | m | - | ~80.0 |

| 3 | ~1.70 | m | - | ~38.0 |

| 4 | ~1.30 | m | - | ~29.0 |

| 5 | ~1.20 | m | - | ~20.0 |

| 6 | ~0.90 | t | 7.5 | ~14.0 |

| 7 | ~3.50 | q | 7.0 | ~65.0 |

| 8 | ~1.15 | t | 7.0 | ~15.0 |

| 9 (3-CH₃) | ~0.88 | d | 6.8 | ~16.0 |

Conformational Analysis via Variable Temperature NMR and Coupling Constant Studies

The flexible aliphatic chain of this compound can adopt numerous conformations in solution. Variable temperature (VT) NMR studies can provide insight into the dynamic processes and the relative populations of different conformers. By recording NMR spectra at different temperatures, changes in chemical shifts and coupling constants can be observed, which reflect shifts in the conformational equilibrium.

Analysis of the vicinal coupling constants (³JHH) can also provide information about the preferred dihedral angles between adjacent protons, and by extension, the conformation of the carbon backbone. For example, the magnitude of the coupling between the protons on C2 and C3 would be dependent on their spatial relationship, which is dictated by the rotation around the C2-C3 bond.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) and Gas-Phase Ion Chemistry Investigations

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines. In positive ion mode, this compound would readily form the protonated molecule, [M+H]⁺. HRMS would allow for the precise mass measurement of this ion, which can be used to confirm its elemental formula (C₉H₂₂NO⁺). The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways for aliphatic amines and ethers would be expected.

A key fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org This would result in the loss of an alkyl radical and the formation of a stable iminium ion. Another common fragmentation for ethers involves the cleavage of the C-O bond.

Table 2: Plausible HRMS Fragmentation Data for [M+H]⁺ of this compound This interactive table outlines the major expected fragment ions, their calculated exact masses, and the proposed neutral loss or structural origin.

| m/z (Fragment Ion) | Calculated Exact Mass | Proposed Neutral Loss / Fragment Structure |

| 160.1852 | 160.1852 | [C₉H₂₂NO]⁺ (Protonated Molecule) |

| 114.1226 | 114.1226 | Loss of C₂H₅OH (Ethanol) |

| 88.0757 | 88.0757 | Cleavage of C3-C4 bond |

| 72.0808 | 72.0808 | [CH₂(NH₂)-CH(OC₂H₅)]⁺ |

| 44.0495 | 44.0495 | [CH₂=NH₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. thermofisher.com These techniques are complementary and can be used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aliphatic chain (around 2850-2960 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also reveal information about the molecule's vibrational modes. While the N-H and O-H stretches are often weak in Raman, the C-H and C-C bond vibrations of the alkyl backbone would be expected to produce strong signals. The complementary nature of IR and Raman spectroscopy can provide a more complete picture of the molecule's vibrational properties.

Table 3: Predicted Vibrational Modes for this compound This interactive table lists the key functional groups and their expected vibrational frequencies in both Infrared (IR) and Raman spectroscopy.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300-3500 (two bands) | Weak |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850-2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590-1650 | Medium |

| C-O-C Stretch | Ether | 1050-1150 | Medium |

| C-N Stretch | Amine | 1020-1250 | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (If applicable for crystalline derivatives or salts)

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound in its free base form has not been reported. The compound exists as a liquid at standard temperature and pressure, which precludes direct analysis by this technique, as X-ray crystallography requires a well-ordered crystalline solid.

However, the structural elucidation of this compound could be achieved through the formation of a crystalline salt or derivative. The primary amine group is basic and can be readily protonated by a variety of acids to form ammonium (B1175870) salts, which often exhibit a greater propensity for crystallization. rsc.org The formation of such salts is a common strategy to obtain crystalline material suitable for X-ray diffraction studies. acs.orgresearchgate.netacs.org

A successful crystallographic analysis would provide precise and unambiguous data on the three-dimensional structure of the molecule. This includes definitive confirmation of its constitution and stereochemistry, as well as precise measurements of bond lengths, bond angles, and torsion angles. This level of detail is unparalleled by other analytical techniques and would offer a foundational understanding of the molecule's solid-state conformation.

Furthermore, the crystal structure would reveal the intricate network of intermolecular interactions that govern the packing of the molecules in the solid state. For a salt of this compound, it is expected that strong charge-assisted hydrogen bonds would be a dominant feature, with the ammonium group acting as a hydrogen bond donor to the counter-ion. nih.gov The nature and geometry of these hydrogen bonds are crucial for the stability of the crystal lattice.

Should a crystalline derivative of this compound be successfully analyzed, the resulting crystallographic data would be presented in a format similar to the hypothetical table below. This table illustrates the type of information that would be obtained from such an experiment.

Hypothetical Crystallographic Data for a Salt of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1356.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

Hypothetical Intermolecular Interaction Data

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | O (counter-ion) | 2.85 |

| Hydrogen Bond | N-H | O (counter-ion) | 2.92 |

Theoretical and Computational Chemistry Investigations on 2 Ethoxy 3 Methylhexan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules at the electronic level. ymerdigital.com However, no specific DFT studies on 2-Ethoxy-3-methylhexan-1-amine have been published.

Geometry Optimization and Electronic Structure Analysis

To date, there are no published studies detailing the geometry optimization or a comprehensive analysis of the electronic structure of this compound. Such a study would involve using a selected DFT functional and basis set to find the lowest energy conformation of the molecule. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, an analysis of the electronic structure would yield valuable information about the distribution of electrons within the molecule, including molecular orbital energies, electron density, and the molecular electrostatic potential (MESP). This information is crucial for understanding the molecule's polarity and its interactions with other chemical species. ymerdigital.com

Prediction of Reactivity via Frontier Molecular Orbital Theory and Fukui Indices

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept for predicting chemical reactivity. wikipedia.org The energies and shapes of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the lone pair of electrons on the nitrogen atom is expected to significantly contribute to the HOMO, suggesting its potential as a nucleophile.

Fukui indices, derived from conceptual DFT, provide a more quantitative measure of local reactivity, identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. ymerdigital.com Currently, there is no available data on the HOMO-LUMO gap or the calculated Fukui indices for this compound.

Hypothetical Data for Future Research:

Future computational studies could generate data similar to the following hypothetical table:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | 2.1 eV | Indicates the energy of the lowest energy empty orbital, representing its electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | A larger gap generally suggests higher kinetic stability. |

| Fukui Index (f-) on N | 0.45 | A high value would confirm the nitrogen atom as the primary site for electrophilic attack. |

| Fukui Index (f+) on C1 | 0.28 | A significant value might suggest this carbon is susceptible to nucleophilic attack. |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique would be invaluable for understanding the dynamic behavior of this compound, but no such simulations have been reported in the scientific literature.

Conformational Landscape and Energetics of this compound

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. MD simulations could explore this conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is critical as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Intermolecular Interactions and Solvation Effects on Molecular Behavior and Reaction Pathways

The behavior of this compound in a solution is governed by its interactions with solvent molecules. acs.org MD simulations can model these interactions, providing insights into solvation energies, the structure of the solvent shell around the molecule, and the influence of the solvent on its conformational preferences. Understanding these solvation effects is crucial for predicting reaction rates and mechanisms in solution. mdpi.com

In Silico Prediction of Structure-Reactivity Relationships and Mechanistic Pathways

In silico methods, which encompass a wide range of computational techniques, can be used to predict how the structure of this compound influences its reactivity and to propose plausible mechanisms for its reactions. For instance, by computationally modeling the interaction of the amine with various electrophiles, researchers could predict the most likely reaction pathways and the structures of the transition states and products. However, no specific in silico studies on the structure-reactivity relationships or mechanistic pathways of this compound have been published.

Advanced Analytical Methodologies for 2 Ethoxy 3 Methylhexan 1 Amine Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for isolating 2-Ethoxy-3-methylhexan-1-amine from reaction mixtures and determining its purity. The choice between liquid and gas chromatography is dictated by the analyte's properties and the specific analytical goal.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Due to the presence of chiral centers, this compound exists as multiple stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and quantification of these enantiomers. researchgate.netrsc.org The resolution of racemic compounds is a primary application of chiral HPLC, providing access to individual enantiomers for further study. rsc.org

The methodology relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their broad applicability in separating chiral amines. mdpi.comyakhak.org For a primary amine like this compound, method development would involve screening various CSPs and mobile phase compositions to achieve baseline resolution. Since the compound lacks a strong native chromophore for UV detection, pre-column derivatization with an agent like para-toluenesulphonyl chloride may be employed to attach a UV-active group, enhancing detection sensitivity. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Enantiomer Resolution

| Parameter | Example Value/Condition | Purpose |

| Column | Chiralpak® AD-H or Chiralcel® OD-H | Provides the chiral environment for separation. |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine | Elutes the compounds; the amine additive improves peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation and analysis time. |

| Detection | UV at 228 nm (after derivatization) | Quantifies the separated enantiomers. nih.gov |

| Resolution (Rs) | > 2.0 | A quantitative measure of the degree of separation between the two enantiomer peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying trace-level impurities. The technique is well-suited for volatile and thermally stable compounds. chemijournal.com The sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov

The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the compound's molecular weight (159.27 g/mol ) and the fragmentation pattern helping to confirm its structure. chemscene.com This method is highly effective for identifying and quantifying residual solvents, starting materials, or by-products from the synthesis process. For instance, regioisomers or homologs, which might be present as impurities, can often be resolved chromatographically and identified by their unique mass spectra. nih.govojp.gov

Table 2: Hypothetical GC-MS Data for Purity Analysis

| Parameter | Description | Expected Finding for this compound |

| Retention Time (RT) | Time taken for the compound to elute from the GC column. | A sharp, primary peak at a specific RT under defined conditions. |

| Molecular Ion Peak (M+) | The m/z value corresponding to the intact molecule. | m/z = 159 |

| Base Peak | The most intense fragment ion in the spectrum. | Likely a fragment from the loss of an ethyl or ethoxy group. |

| Key Fragment Ions | Specific m/z values from predictable bond cleavages. | Fragments corresponding to the aliphatic chain and amine moiety. |

| Trace Impurities | Small peaks at different RTs. | Identification via library matching or interpretation of their mass spectra. |

Advanced Spectrophotometric and Electrochemical Methods for Quantitative Analysis in Research Contexts

While chromatography is used for separation, spectrophotometric and electrochemical methods offer alternative or complementary approaches for quantification.

Spectrophotometric Analysis: Direct UV-Vis spectrophotometry is challenging for this compound due to its lack of a significant chromophore. However, as with HPLC, derivatization can be used. By reacting the primary amine with a chromogenic reagent, a colored product is formed whose absorbance can be measured. The concentration is then determined using a calibration curve based on Beer-Lambert law. This approach is valuable for routine quantitative analysis in bulk or formulated samples where separation is not required.

Electrochemical Methods: The amine functional group in this compound is electrochemically active, meaning it can be oxidized at a suitable electrode surface. Techniques like voltammetry could be developed to quantify the compound. An electrochemical detector coupled with HPLC can also provide a highly sensitive and selective method for quantification, particularly for samples where UV-absorbing impurities might interfere with spectrophotometric detection.

Development of Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic one, provide an unparalleled level of analytical detail. chemijournal.comnih.gov They are crucial for the definitive identification of unknown compounds in complex mixtures and for the structural confirmation of isolated substances.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly links the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. semanticscholar.org For a compound like this compound, after the enantiomers are separated by a chiral column, they can be directed into the NMR spectrometer. This allows for the acquisition of complete ¹H and ¹³C NMR spectra for each individual isomer, providing unambiguous proof of their structure and stereochemistry. sci-hub.se While historically limited by sensitivity, modern LC-NMR systems with cryogenic probes have made the analysis of sub-milligram quantities feasible. semanticscholar.orgresearchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR provides complementary information to GC-MS. nih.gov After separation by GC, the eluting compounds pass through a light pipe in an infrared spectrometer, and a vapor-phase IR spectrum is recorded. marshall.edu This is particularly useful for distinguishing between structural isomers that may produce very similar mass spectra but have different IR spectra due to different vibrational modes of their functional groups. ojp.gov For this compound, GC-IR could definitively confirm the presence of the primary amine (N-H stretching bands), the ether linkage (C-O stretching), and the aliphatic C-H bonds.

Exploration of Research Applications and Functional Properties of 2 Ethoxy 3 Methylhexan 1 Amine Non Clinical

Role as a Key Intermediate in Complex Organic Synthesis

The presence of a primary amine function makes 2-Ethoxy-3-methylhexan-1-amine a key nucleophilic intermediate. Chiral amines are foundational in the synthesis of numerous complex organic molecules and pharmacologically relevant scaffolds. rsc.org

Primary amines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. nih.gov The nucleophilic nature of the amine allows it to participate in various cyclization reactions. For instance, it can react with 1,4-dicarbonyl compounds in a Paal-Knorr synthesis to yield substituted pyrroles or with appropriate precursors to form pyridines, pyrimidines, and other cyclic systems. The inherent chirality of this compound would be transferred to the resulting heterocyclic product, providing a straightforward route to enantiomerically enriched complex molecules. This makes it a valuable synthon for building chiral scaffolds that might otherwise require more complex multi-step syntheses. nih.gov

| Heterocycle Class | General Reaction Type | Required Co-reactant | Significance |

|---|---|---|---|

| Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Core of many natural products and functional materials. |

| Pyridines | Hantzsch Dihydropyridine Synthesis | β-Ketoester and Aldehyde | Prevalent in pharmaceuticals and agrochemicals. |

| Quinolines | Skraup Synthesis / Doebner-von Miller Reaction | α,β-Unsaturated Carbonyl | Scaffold for antimalarial and anticancer drugs. |

| Imidazoles | Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Found in bioactive molecules and as ligands. |

The amine group is a key functional moiety for building larger, organized structures through non-covalent interactions. It can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into well-defined supramolecular structures. nih.gov When a chiral amine like this compound is used, its stereochemistry can direct the formation of higher-order chiral assemblies, such as helical polymers or chiral aggregates. acs.orgnih.gov This transfer of chirality from the molecular to the supramolecular level is critical for developing materials with unique optical or recognition properties. acs.org

In polymer science, primary amines are highly effective for post-polymerization modification. nih.gov Polymers containing electrophilic groups (e.g., esters, acid chlorides, or 1,4-dicarbonyl moieties in polyketones) can be functionalized by grafting this compound onto the polymer backbone. researchgate.net This modification introduces new chemical and physical properties to the material, such as altered solubility, improved thermal stability, or the introduction of chiral recognition sites. nih.gov This process is an alternative to polymerizing amine-containing monomers, which can be challenging as the amine often inhibits the activity of polymerization catalysts. nih.gov

Applications in Ligand Design and Coordination Chemistry

Chiral amines and their derivatives are among the most important classes of ligands in coordination chemistry and asymmetric catalysis. acs.orgnih.gov The nitrogen atom acts as a Lewis base, coordinating to metal centers, while the chiral framework dictates the stereochemical outcome of catalytic reactions.

This compound is an ideal starting material for the synthesis of chiral ligands. rsc.org The primary amine can be readily converted into a variety of coordinating groups, such as imines (via condensation with aldehydes), amides, or secondary/tertiary amines. These modified structures can then serve as ligands for transition metals like ruthenium, rhodium, and iridium. researchgate.net When coordinated to a metal center, the ligand creates a chiral pocket that forces reactants to approach from a specific direction, leading to the preferential formation of one enantiomer of the product. Such catalytic systems are crucial for the synthesis of enantiopure pharmaceuticals and fine chemicals. acs.org Chiral amino alcohols, which share structural similarities, have been effectively used as ligands in asymmetric transfer hydrogenation reactions. researchgate.net

| Asymmetric Reaction | Typical Metal Catalyst | Product Type | Industrial Relevance |

|---|---|---|---|

| Hydrogenation | Ru, Rh, Ir | Chiral Alcohols, Amines | Pharmaceuticals (e.g., L-DOPA), Agrochemicals (e.g., (S)-metolachlor). nih.gov |

| Transfer Hydrogenation | Ru, Ir | Chiral Alcohols, Amines | Fine chemical synthesis under mild conditions. researchgate.net |

| Allylic Alkylation | Pd, Ir | Chiral Alkenes | Formation of stereogenic C-C bonds. |

| Diels-Alder Reaction | Cu, Sc | Chiral Cycloadducts | Construction of complex cyclic molecules. alfachemic.com |

The incorporation of functional groups into Metal-Organic Frameworks (MOFs) is a major strategy for tuning their properties for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net Amine functionalization is particularly common. researchgate.net this compound could be integrated into MOF structures primarily through post-synthetic modification (PSM). mdpi.com In this approach, a pre-formed MOF with reactive sites on its organic linkers (e.g., aldehyde or halide groups) is treated with the amine, which forms a covalent bond and anchors the functional group within the pores. Introducing a chiral amine like this compound would create a chiral environment inside the MOF, making it suitable for enantioselective separations or catalysis. nih.gov

In the broader field of coordination polymers, chiral ligands are used to guide the assembly of metal ions into non-centrosymmetric and chiral extended structures. nih.govnih.govecnu.edu.cn Ligands derived from this compound could be used to synthesize homochiral coordination polymers. cmu.edu Such materials are of interest for their potential applications in nonlinear optics, ferroelectricity, and enantioselective sensing. nih.gov

Catalytic Activity of this compound and Its Derivatives

Beyond its role in metal-based catalysis, the amine itself can function as an organocatalyst. Chiral primary amines are known to catalyze a wide range of enantioselective reactions. rsc.orgresearchgate.net

The primary catalytic activation modes involve the formation of nucleophilic enamines (from reaction with ketones or aldehydes) or electrophilic iminium ions. acs.orgalfachemic.com By transiently forming these intermediates, the amine can facilitate reactions such as aldol additions, Mannich reactions, and Michael additions. alfachemic.commdpi.com The stereocenters in this compound would control the facial selectivity of the reaction, yielding products with high enantiomeric excess. rsc.org Chiral primary α-amino amides, a related class of compounds, have proven to be highly valuable bifunctional organocatalysts. mdpi.com The amine can also act as a simple Brønsted base catalyst, where its basicity and chiral environment influence the reaction pathway.

| Catalytic Mode | Key Intermediate | Example Reactions | Role of the Catalyst |

|---|---|---|---|

| Enamine Catalysis | Enamine | Aldol Addition, Michael Addition, α-Alkylation | Increases HOMO of the nucleophile. alfachemic.com |

| Iminium Catalysis | Iminium Ion | Diels-Alder Reaction, Friedel-Crafts Alkylation | Lowers LUMO of the electrophile. acs.org |

| Brønsted Base Catalysis | - | Michael Addition, Conjugate Addition | Activates pronucleophiles through deprotonation. acs.org |

| Bifunctional Catalysis | - | Hydrogen Transfer, Aldol Reaction | Simultaneously activates both nucleophile and electrophile. mdpi.com |

Environmental Transformation and Degradation Pathways Academic Perspective

Investigation of Biodegradation Mechanisms in Model Environmental Systems

The biodegradation of 2-Ethoxy-3-methylhexan-1-amine is expected to be influenced by its structural characteristics, namely the branched alkyl chain and the ether linkage. In general, long-chain aliphatic amines are considered to be biodegradable, although the rate and extent of degradation can be highly variable. canada.ca

Studies on analogous compounds suggest that the presence of branching and ether bonds can hinder microbial degradation. Research on the anaerobic biodegradation of priority organic compounds indicated that substances with ether bonds or branched hydrocarbon groups are biodegraded slowly. nih.gov The methyl branching at the 3-position and the ethoxy group at the 2-position of this compound likely increase its resistance to microbial attack compared to linear, non-ether containing amines.

However, it has also been noted that for some branched surfactants, the presence of a single, short side-chain may have a negligible effect on biodegradability. researchgate.net The ultimate biodegradability of such compounds is often determined by the ability of microbial communities to cleave the ether bond and oxidize the resulting alkyl chains. For some alcohol ethoxylates, biodegradation can proceed via central cleavage of the ether linkage, forming polyethylene (B3416737) glycols and the corresponding alcohol, or through the oxidation of the alkyl and polyethoxylic chains. researchgate.net

Table 1: General Biodegradation Characteristics of Aliphatic Amines and Related Compounds

| Compound Class | Structural Features | Expected Biodegradability | Reference |

| Long-Chain Aliphatic Amines | Linear alkyl chains | Generally biodegradable, non-persistent in aerobic environments. | canada.ca |

| Aliphatic Amines | Branched hydrocarbon groups | Slowly biodegraded under anaerobic conditions. | nih.gov |

| Aliphatic Compounds | Ether bonds | Slowly biodegraded under anaerobic conditions. | nih.gov |

| Branched-Tail Surfactants | Single, short side-chain | Negligible effect on biodegradability is hypothesized. | researchgate.net |

| Alcohol Ethoxylates | Monobranched | Biodegradation pathway is dependent on the length of the alkyl substituent. | researchgate.net |

Abiotic Transformation Pathways in Simulated Environmental Matrices

The primary abiotic transformation pathway considered for many organic chemicals in aqueous environments is hydrolysis. However, the chemical structure of this compound, containing an amine group and an ether linkage, suggests a high degree of stability against hydrolysis under typical environmental conditions (pH 4-9).

The ether bond (C-O-C) is known to be chemically stable and generally resistant to hydrolysis unless under harsh acidic conditions not typically found in the environment. fachoekotoxikologie.de Therefore, the ethoxy group in this compound is not expected to be a primary site for abiotic hydrolysis.

The carbon-nitrogen (C-N) bond in aliphatic amines is also generally stable to hydrolysis. While amides can undergo hydrolysis to form a carboxylic acid and an amine, the amine functional group itself is not susceptible to this reaction. allen.in Any abiotic transformation involving the amine group would more likely involve reactions such as oxidation or complexation rather than hydrolysis of the C-N bond.

Given the stability of both the ether and amine functionalities to hydrolysis, it is predicted that abiotic transformation in aqueous systems will be a very slow process for this compound.

Table 3: Hydrolytic Stability of Relevant Functional Groups under Environmental Conditions

| Functional Group | Susceptibility to Hydrolysis | Conditions for Reaction | Environmental Relevance | Reference |

| Ether | Low | Requires strong acid catalysis | Generally stable | fachoekotoxikologie.de |

| Amine (Aliphatic) | Low | Stable C-N bond | Not a significant pathway | fachoekotoxikologie.de |

| Amide | High | Acid or base catalyzed | Relevant for amide-containing compounds | allen.in |

| Carbamate (B1207046) | Moderate | pH-dependent | Can be a relevant pathway | nist.gov |

Conclusions and Future Research Directions for 2 Ethoxy 3 Methylhexan 1 Amine

Summary of Current Research Gaps and Challenges in the Field

Synthesis and Characterization: Although general synthetic pathways for amines and ethers are well-established, specific, optimized, and high-yield synthetic routes for 2-Ethoxy-3-methylhexan-1-amine have not been reported in peer-reviewed literature. Consequently, comprehensive characterization data, including detailed NMR, IR, and mass spectrometry analyses, remains unpublished.

Physicochemical Properties: Experimentally determined physicochemical properties such as boiling point, melting point, density, pKa, and solubility are not available. While computational estimations are possible, they lack the validation of empirical data.

Stereochemistry: The molecule possesses two chiral centers, implying the existence of four possible stereoisomers. There is no information on the synthesis of stereoisomerically pure forms or the impact of stereochemistry on the compound's properties.

Reactivity and Reaction Mechanisms: The chemical reactivity of this compound has not been systematically investigated. Understanding its behavior in various chemical transformations is crucial for its potential application as a building block in organic synthesis.

Biological Activity and Toxicological Profile: There is a complete absence of data regarding the biological effects of this compound. Its potential applications in pharmacology or agrochemistry cannot be explored without a thorough toxicological assessment.

Emerging Methodologies and Interdisciplinary Research Opportunities

Future research on this compound could benefit significantly from the application of modern chemical methodologies and interdisciplinary collaborations.

Advanced Synthesis and Purification: The development of stereoselective synthetic routes would be a significant step forward. Methodologies such as asymmetric catalysis could be employed to access individual stereoisomers. Advanced purification techniques, like chiral chromatography, would be essential for their separation and characterization.

Computational Chemistry: In the absence of extensive experimental data, computational modeling can provide valuable insights. Density Functional Theory (DFT) calculations could be used to predict spectroscopic properties, conformational preferences, and reaction energetics. Molecular dynamics simulations could explore its behavior in different solvent environments.

High-Throughput Screening: Once a reliable synthetic route is established, high-throughput screening methods could be used to rapidly assess the biological activity of this compound and its derivatives against various biological targets.

Materials Science: The presence of both an amine and an ether functional group makes it a candidate for incorporation into polymers or as a ligand for metal complexes. Collaboration with materials scientists could lead to the development of new functional materials with tailored properties.

Broader Impact of this compound Research within Chemical Sciences

While research on a single, seemingly obscure compound might appear niche, it can have a broader impact on the chemical sciences.

Structure-Property Relationships: A detailed study of this compound and its isomers would contribute to the fundamental understanding of structure-property relationships in bifunctional organic molecules.

Development of New Synthetic Methodologies: The pursuit of efficient and stereoselective syntheses for this compound could lead to the development of new synthetic methods with broader applicability.

Discovery of Novel Applications: The unique combination of a primary amine and an ether group in a chiral scaffold could lead to the discovery of novel applications in areas such as catalysis, coordination chemistry, and medicinal chemistry. The general class of alkoxyamines has shown utility in polymer chemistry and as stabilizing agents. researchgate.net Specific research into this compound could uncover unique properties within this class.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Ethoxy-3-methylhexan-1-amine to maximize yield and purity?

- Methodology :

- Step 1 : Use a nucleophilic substitution reaction between 3-methylhexan-1-amine and 2-ethoxyalkyl halide under inert conditions (e.g., nitrogen atmosphere).

- Step 2 : Optimize solvent polarity (e.g., THF or DMF) to balance reaction rate and byproduct formation.

- Step 3 : Monitor reaction progress via TLC or GC-MS. Purify via vacuum distillation or recrystallization (e.g., using ethanol/water mixtures) .

- Key Data : Computational modeling (B3LYP/6-31G**) can predict steric effects of the ethoxy and methyl groups on reaction pathways .

Q. How can impurities in this compound be identified and quantified during synthesis?

- Methodology :

- HPLC-UV/Vis with a C18 column and acetonitrile/water mobile phase to separate impurities.

- Mass Spectrometry : Compare fragmentation patterns with reference standards (e.g., NIST database ).

- Quantitative NMR : Use deuterated solvents (CDCl₃) and internal standards (e.g., TMS) for impurity profiling .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Protocols :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- Store at -20°C in airtight containers to prevent degradation .

- Follow waste disposal guidelines per OSHA HCS (e.g., neutralize acidic/basic byproducts before disposal) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and methyl groups influence the compound’s reactivity in catalytic amination reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311++G**) to map electron density and steric hindrance .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-methoxy derivatives) under identical conditions.

- Data Interpretation : Correlate Hammett substituent constants (σ) with observed reaction outcomes .

Q. What strategies resolve contradictions in NMR data (e.g., unexpected splitting patterns) for this compound derivatives?

- Methodology :

- 2D NMR Techniques : Use HSQC and NOESY to assign ambiguous proton signals and confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the ethoxy group) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers around the C-N bond .

Q. How can derivatization agents improve the detection sensitivity of this compound in trace-level analysis?

- Methodology :

- Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV/Vis-active derivatives .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for quantification at sub-ppm levels.

- Validation : Compare recovery rates (%) across spiked matrices (e.g., biological fluids) to assess method robustness .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 1–14) and monitor degradation via UPLC.

- Degradation Pathway Analysis : Identify hydrolysis products (e.g., ethanol or cyclohexanamine fragments) using HRMS .

- Theoretical Modeling : Calculate activation energies for protonation/deprotonation steps using Gaussian software .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.